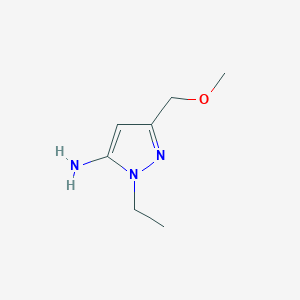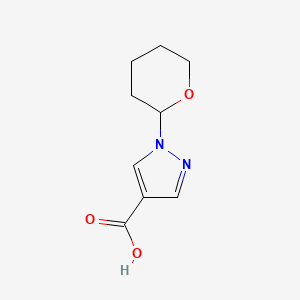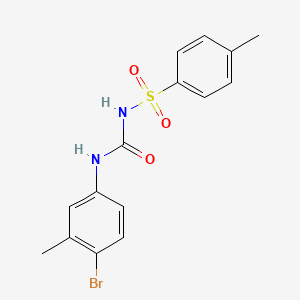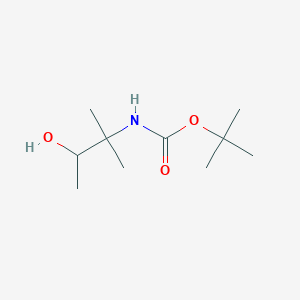
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate
Descripción general
Descripción
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is known for its stability and is often used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylbutan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropionate: This compound has a similar structure but differs in the functional groups attached to the carbon backbone.
Tert-butyl alcohol: Another related compound, tert-butyl alcohol, has a similar tert-butyl group but lacks the carbamate functionality.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H21NO3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h7,12H,1-6H3,(H,11,13) |
Clave InChI |
NVZKZNRMBATQPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
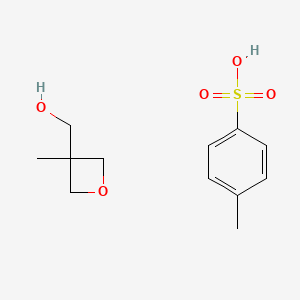
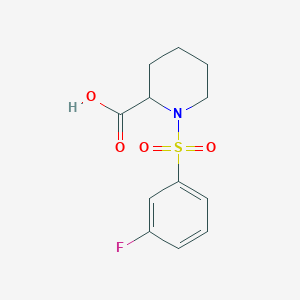
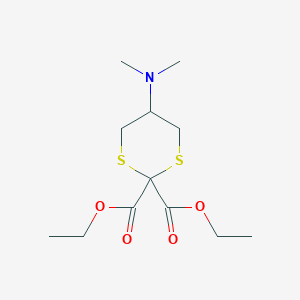
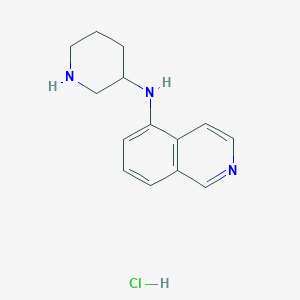
![3-[2-Chloro-4-(trifluoromethylthio)phenoxy]propyl iodide](/img/structure/B8708033.png)
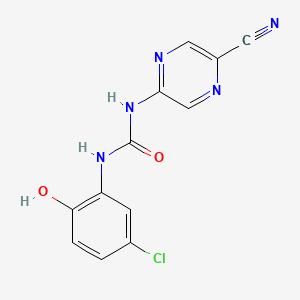
![benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8708044.png)
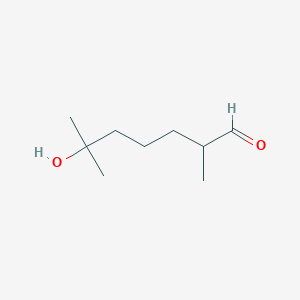
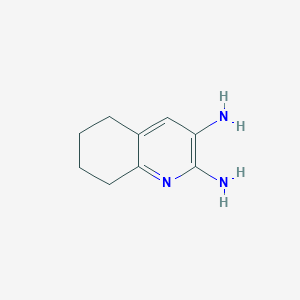
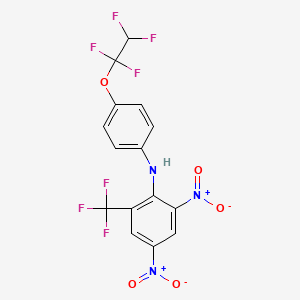
![2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole](/img/structure/B8708056.png)
